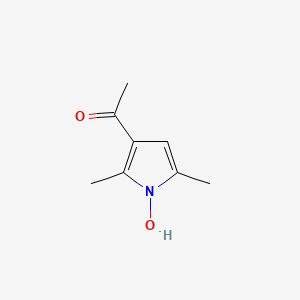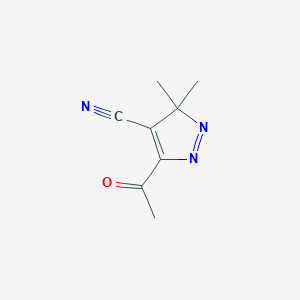
5-Acetyl-3,3-dimethyl-3H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-3,3-dimethyl-3H-pyrazole-4-carbonitrile: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-3,3-dimethyl-3H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,3-dimethyl-2-butanone with hydrazine hydrate to form the intermediate pyrazole, which is then further reacted with acetonitrile under acidic conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group in the compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazoles.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. It serves as a precursor for various pyrazole derivatives with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways .
Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its derivatives have shown cytotoxic effects against certain cancer cell lines .
Industry: In the agrochemical industry, the compound is explored for its potential use as a pesticide or herbicide. Its ability to interact with biological targets makes it a candidate for developing new agrochemical agents .
作用機序
The mechanism of action of 5-Acetyl-3,3-dimethyl-3H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, preventing substrate binding and subsequent catalytic activity .
類似化合物との比較
3,5-Dimethylpyrazole: Similar in structure but lacks the acetyl and nitrile groups.
4-Cyanopyrazole: Contains the nitrile group but differs in other substituents.
5-Acetylpyrazole: Similar but lacks the dimethyl groups.
Uniqueness: 5-Acetyl-3,3-dimethyl-3H-pyrazole-4-carbonitrile is unique due to its combination of acetyl, dimethyl, and nitrile groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
特性
分子式 |
C8H9N3O |
|---|---|
分子量 |
163.18 g/mol |
IUPAC名 |
5-acetyl-3,3-dimethylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H9N3O/c1-5(12)7-6(4-9)8(2,3)11-10-7/h1-3H3 |
InChIキー |
QVOVRHQJYUZSBO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(N=N1)(C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


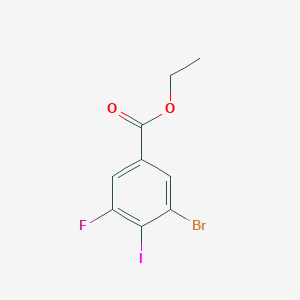
![2-(Difluoromethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12853685.png)
![2-Cyclopropylbenzo[d]oxazol-7-amine](/img/structure/B12853690.png)
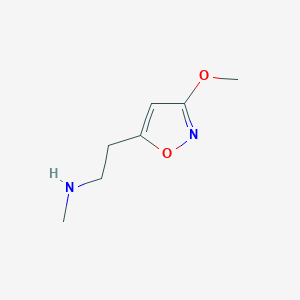
![3-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853703.png)
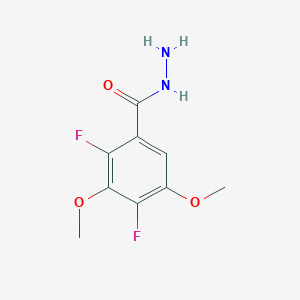
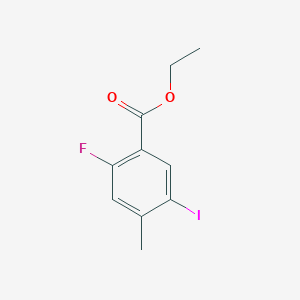

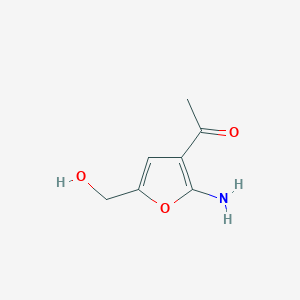
![(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12853719.png)
![6-Iodo-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12853720.png)


